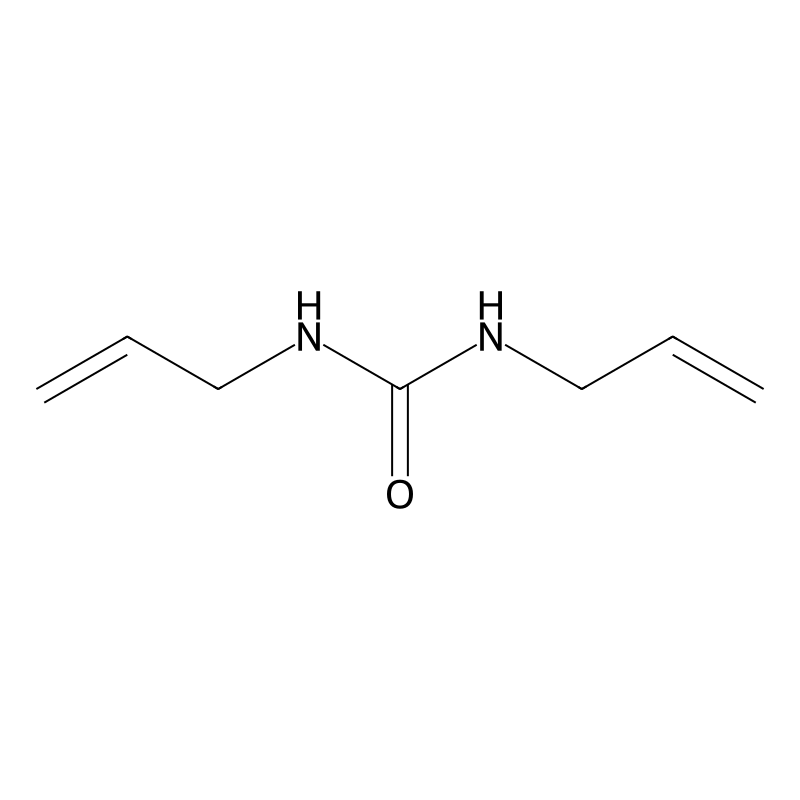

1,3-Diallylurea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Enzyme Inhibition

Studies have explored the potential of 1,3-diallylurea as an inhibitor for specific enzymes. For instance, research suggests it might inhibit histone deacetylases (HDACs), enzymes involved in gene regulation []. However, further investigation is needed to understand its specific effects and potential therapeutic implications.

Antibacterial Activity

Some studies have investigated the potential antibacterial properties of 1,3-diallylurea. Research suggests it might exhibit activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli []. However, more research is required to determine its effectiveness and mechanisms of action against various bacterial species.

Other Potential Applications

Limited research also explores the potential involvement of 1,3-diallylurea in other areas, such as:

- Neurodegenerative diseases: One study suggests it might possess neuroprotective properties []. However, further investigation is necessary to understand its potential role in this context.

- Antiviral activity: Preliminary research suggests it might exhibit antiviral activity against specific viruses []. However, more studies are needed to validate these findings and understand its potential mechanisms.

1,3-Diallylurea is an organic compound with the molecular formula C7H12N2O and a molecular weight of approximately 140.19 g/mol. It is characterized by the presence of two allyl groups attached to the nitrogen atoms of urea. This compound appears as a solid at room temperature and is known for its versatility in various

- Oxidation: It can undergo oxidation reactions, which may lead to the formation of various derivatives.

- Nitrosation: A kinetic study has shown that 1,3-diallylurea can be nitrosated in an aqueous-perchloric acid medium, yielding nitroso derivatives .

- Cross-Linking: As a photo-thiol-reactive cross-linker, it can form covalent bonds with thiol-containing compounds upon exposure to light, making it useful in bioconjugation applications .

Research indicates that 1,3-diallylurea exhibits significant biological activity. It has been identified as a promising candidate for cross-linking agents in proteomics due to its ability to form stable linkages with proteins. This property is particularly useful for studying protein interactions and dynamics in biological systems . Additionally, its derivatives may possess antimicrobial properties, although further studies are needed to fully elucidate its biological effects.

1,3-Diallylurea can be synthesized through various methods:

- Direct Reaction: One common method involves the reaction of urea with allyl chloride or allylamine under appropriate conditions.

- Using Allyl Carbamate: Another approach is the reaction of tert-butyl allylcarbamate with urea, leading to the formation of 1,3-diallylurea .

- Catalytic Methods: Some synthesis routes utilize catalysts to enhance yield and selectivity during the formation of this compound.

The applications of 1,3-diallylurea are diverse:

- Bioconjugation: Due to its reactivity towards thiols, it serves as a cross-linker in protein chemistry.

- Polymer Chemistry: It is used in the synthesis of polymeric materials that require specific functional properties.

- Medicinal Chemistry: Potential applications in drug development are being explored due to its unique structural properties.

Interaction studies have demonstrated that 1,3-diallylurea can form complexes with metal ions, such as silver. These complexes exhibit interesting structural characteristics and may have implications for materials science and catalysis . The ability to interact with various biological molecules also positions this compound as a valuable tool in biochemical research.

Several compounds share structural similarities with 1,3-diallylurea. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,3-Dimethylurea | C5H12N2O | Commonly used as a solvent; less reactive |

| 1,3-Diethylurea | C6H14N2O | Similar reactivity; used in organic synthesis |

| 1,3-Dibutylurea | C8H18N2O | Larger alkyl groups; different solubility |

| Allylamine | C3H7N | Precursor for synthesizing diallyl compounds |

Uniqueness of 1,3-Diallylurea

What sets 1,3-diallylurea apart from these similar compounds is its dual allyl substitution on the urea nitrogen atoms. This unique structure enhances its reactivity and makes it particularly suitable for applications in bioconjugation and polymer chemistry. Its ability to form stable cross-links with proteins further distinguishes it from other ureas that lack such functional versatility.